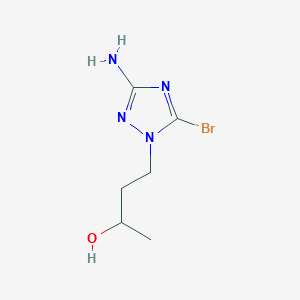
4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-2-ol is a heterocyclic compound that features a triazole ring substituted with an amino group and a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by bromination and amination reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The amino and bromine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: It can be used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-2-ol involves its interaction with specific molecular targets. The amino and bromine substituents can form hydrogen bonds and halogen bonds, respectively, with biological molecules, affecting their function. The triazole ring can also participate in π-π interactions with aromatic residues in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-5-bromo-1H-1,2,4-triazole: Lacks the butan-2-ol moiety.
4-(3-Amino-1H-1,2,4-triazol-1-yl)butan-2-ol: Lacks the bromine substituent.
4-(5-Bromo-1H-1,2,4-triazol-1-yl)butan-2-ol: Lacks the amino substituent
Uniqueness
4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-2-ol is unique due to the presence of both amino and bromine substituents on the triazole ring, which can enhance its reactivity and biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C6H11BrN4O |
|---|---|
Molekulargewicht |
235.08 g/mol |
IUPAC-Name |
4-(3-amino-5-bromo-1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C6H11BrN4O/c1-4(12)2-3-11-5(7)9-6(8)10-11/h4,12H,2-3H2,1H3,(H2,8,10) |
InChI-Schlüssel |
LFCCNASPKNKSBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCN1C(=NC(=N1)N)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



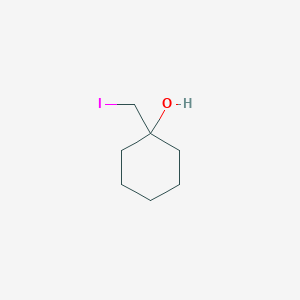

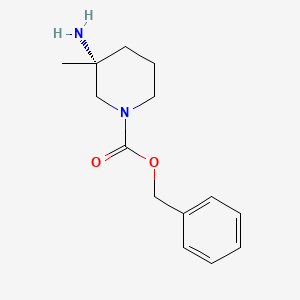
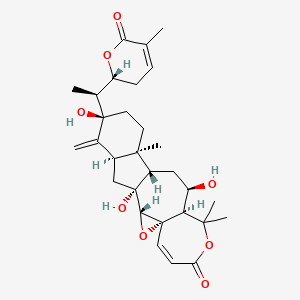
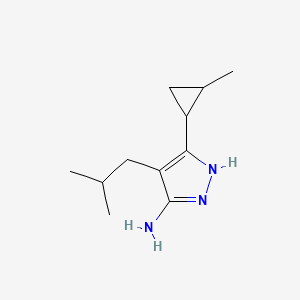

![Methyl 2-(aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13073840.png)
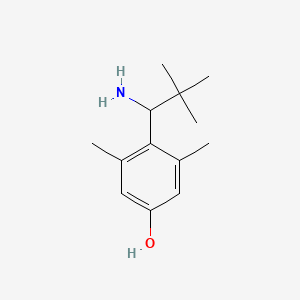
![1-[(2-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13073847.png)

![1-{[(Thian-4-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B13073857.png)
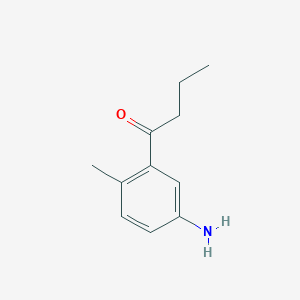
![1-Azabicyclo[3.3.1]nonane-4-thiol](/img/structure/B13073863.png)
